1-phenyl-1-ethanone O-(6-fluoro-2-pyridinyl)oxime
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Description
1-phenyl-1-ethanone O-(6-fluoro-2-pyridinyl)oxime, also known as FEPO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FEPO is a derivative of the ketone compound acetophenone and has a pyridine ring attached to it.
Scientific Research Applications
Complexation Studies
- Ni(II) Complexes : Riggle, Lynde-kernell, and Schlemper (1992) investigated the complexation of Ni(II) with 1-(2-pyridinyl)ethanone oxime, demonstrating its potential in forming octahedral complexes useful in coordination chemistry (Riggle, Lynde-kernell, & Schlemper, 1992).
Structural and Molecular Interaction Studies
Hydrogen Bonding Networks : Alcalde et al. (2008) explored the structural aspects of 1,2-diaryl(3-pyridyl)ethanone oximes, focusing on hydrogen bonding networks, which are crucial for understanding molecular interactions (Alcalde et al., 2008).
Conformational Analysis of Cognition Activators : Bandoli, Dolmella, Moos, Nicolini, and Ongaro (1991) analyzed the conformation of tetrahydropyridinyl oxime cognition activators, providing insight into drug design and molecular dynamics (Bandoli, Dolmella, Moos, Nicolini, & Ongaro, 1991).
Biological Activity Studies
Antifungal Activity : Liu, Niu, Shi, Wan, and Jiang (2020) synthesized 1-(adamantan-1-yl)ethanone oxime esters and evaluated their antifungal activities, highlighting the potential of oxime compounds in bioactive applications (Liu, Niu, Shi, Wan, & Jiang, 2020).
Extraction and Complexation with Metals : Krzyżanowska, Olszanowski, and Juskowiak (1989) synthesized 1-(2′-Hydroxy-5′-alkylphenyl)-1-ethanone oximes for copper extraction from acidic solutions, indicating their application in metal extraction processes (Krzyżanowska, Olszanowski, & Juskowiak, 1989).
properties
IUPAC Name |
(E)-N-(6-fluoropyridin-2-yl)oxy-1-phenylethanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c1-10(11-6-3-2-4-7-11)16-17-13-9-5-8-12(14)15-13/h2-9H,1H3/b16-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFTYKOVIIJCRK-MHWRWJLKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC1=NC(=CC=C1)F)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC1=NC(=CC=C1)F)/C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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